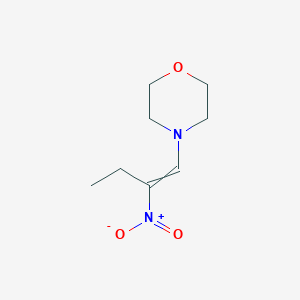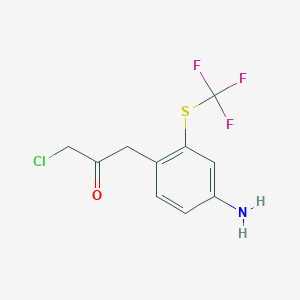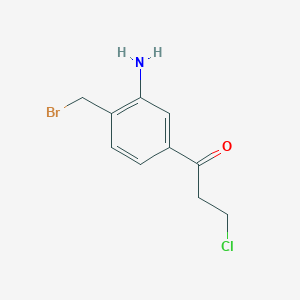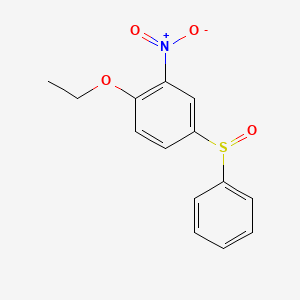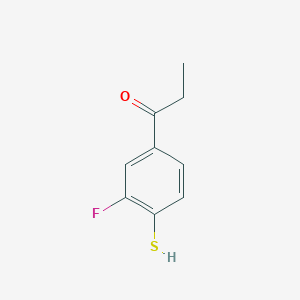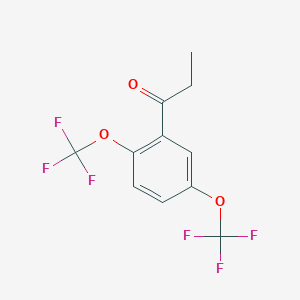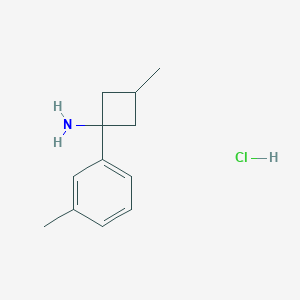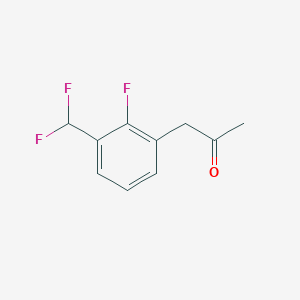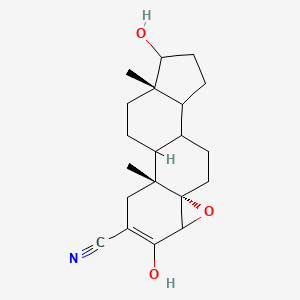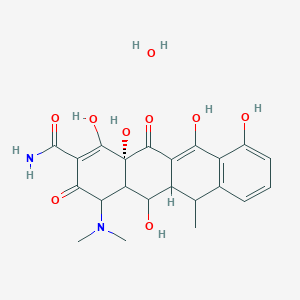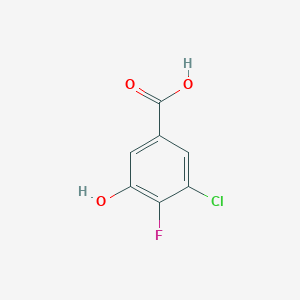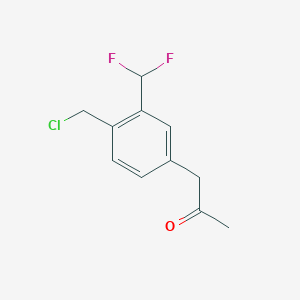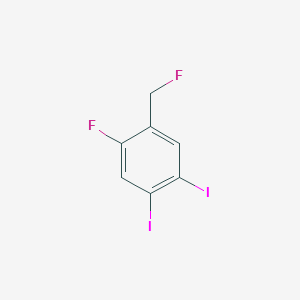
1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4F2I2 It is a derivative of benzene, where two iodine atoms, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene typically involves the iodination and fluorination of a suitable benzene derivative. One common method is the electrophilic aromatic substitution reaction, where iodine and fluorine atoms are introduced into the benzene ring under controlled conditions. The reaction may involve the use of iodine monochloride (ICl) or iodine (I2) in the presence of a catalyst such as iron (Fe) or copper (Cu) to facilitate the iodination process. Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Products: Formation of azido or cyano derivatives.
Oxidation Products: Formation of quinones.
Reduction Products: Formation of dihydro derivatives.
Scientific Research Applications
1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development and as a precursor for radiopharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s fluorine and iodine atoms can form strong bonds with biological molecules, influencing their structure and function. The fluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Similar structure with a trifluoromethyl group instead of a fluoromethyl group.
1-Fluoro-2-(fluoromethyl)benzene: Lacks the iodine atoms, making it less reactive in certain substitution reactions.
1,2-Diiodo-4-fluoro-5-(trifluoromethyl)benzene: Contains a trifluoromethyl group, which can significantly alter its chemical properties.
Uniqueness
1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene is unique due to the presence of both iodine and fluorine atoms, which impart distinct reactivity and stability The fluoromethyl group enhances its lipophilicity, making it suitable for applications in medicinal chemistry and radiopharmaceuticals
Properties
Molecular Formula |
C7H4F2I2 |
|---|---|
Molecular Weight |
379.91 g/mol |
IUPAC Name |
1-fluoro-2-(fluoromethyl)-4,5-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 |
InChI Key |
SROGJKDXBIRMGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)I)F)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid](/img/structure/B14063205.png)
